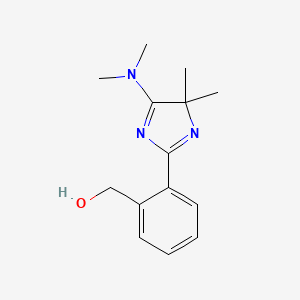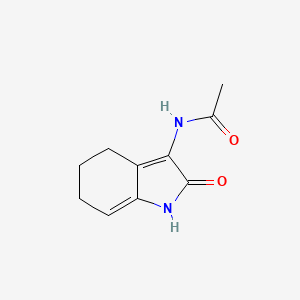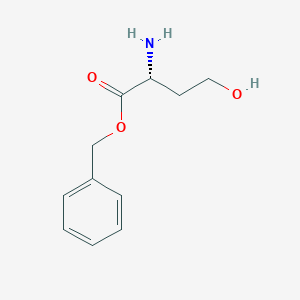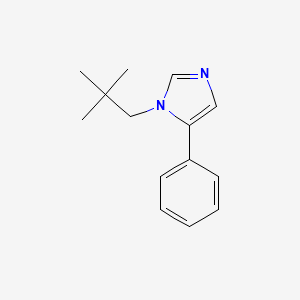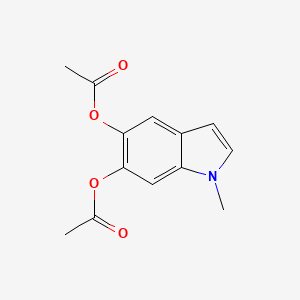
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is a chiral amino acid derivative with significant biochemical and industrial relevance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid typically involves the oxidation of methionine or its derivatives. One common method is the oxidation of methionine using hydrogen peroxide or other oxidizing agents under controlled conditions to produce the sulfoxide form .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: Reduction reactions can revert the sulfoxide to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted sulfoxides.
Applications De Recherche Scientifique
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s sulfoxide group plays a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionine: The parent amino acid from which (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is derived.
Methionine sulfone: The fully oxidized form of methionine.
Selenomethionine: A selenium-containing analog of methionine.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the sulfoxide group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
(2R)-2-acetamido-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m1/s1 |
Clé InChI |
NPIMMZJBURSMON-JNKNCIAKSA-N |
SMILES isomérique |
CC(=O)N[C@H](CCS(=O)C)C(=O)O |
SMILES canonique |
CC(=O)NC(CCS(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


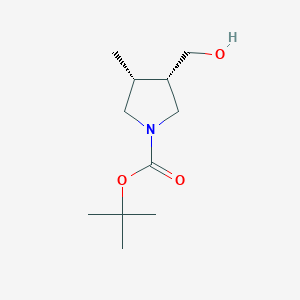

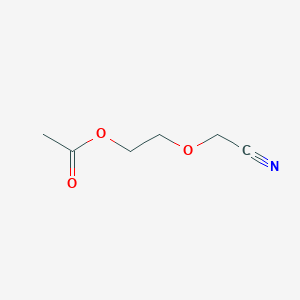

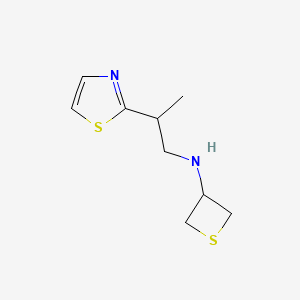
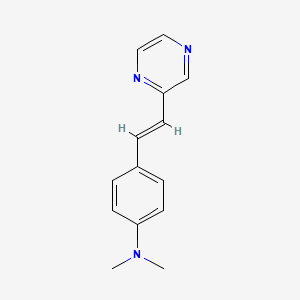

![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
